molecular formula C13H18N2O5 B6220248 3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,2-oxazole-4-carboxylic acid CAS No. 2751610-30-5

3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,2-oxazole-4-carboxylic acid

Cat. No. B6220248
CAS RN: 2751610-30-5
M. Wt: 282.3
InChI Key:
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Description

3-(1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl)-1,2-oxazole-4-carboxylic acid, also known as TBC-POCA, is a synthetic organic compound with a unique chemical structure. It has been used for a variety of purposes, including as a reagent in organic synthesis, as a catalyst for chemical reactions, and as a tool for investigating biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,2-oxazole-4-carboxylic acid is still not fully understood. However, it is believed that the compound acts as a proton donor or acceptor, allowing it to interact with other molecules and affect their biochemical and physiological properties. It is also believed that 3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,2-oxazole-4-carboxylic acid can interact with enzymes and other proteins, altering their activity and thus affecting the biochemical and physiological processes in which they are involved.
Biochemical and Physiological Effects
3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,2-oxazole-4-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, which is involved in the metabolism of drugs. It has also been shown to inhibit the activity of other enzymes involved in the metabolism of drugs, such as cytochrome P450 3A4. In addition, 3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,2-oxazole-4-carboxylic acid has been shown to affect the activity of other proteins, such as G-protein coupled receptors, which are involved in signal transduction pathways.

Advantages and Limitations for Lab Experiments

3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,2-oxazole-4-carboxylic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its unique chemical structure makes it useful for a variety of applications. In addition, 3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,2-oxazole-4-carboxylic acid is relatively stable and can be stored for long periods of time without significant degradation. However, there are also some limitations to using 3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,2-oxazole-4-carboxylic acid in laboratory experiments. The compound is relatively expensive, and its mechanism of action is still not fully understood.

Future Directions

There are a number of potential future directions for the use of 3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,2-oxazole-4-carboxylic acid. One potential direction is the development of new synthetic methods for the production of the compound. Another potential direction is the investigation of the mechanism of action of 3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,2-oxazole-4-carboxylic acid, in order to better understand its effects on biochemical and physiological processes. Finally, further research could be done to explore the potential applications of 3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,2-oxazole-4-carboxylic acid in the development of new drugs and other therapeutic agents.

Synthesis Methods

3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,2-oxazole-4-carboxylic acid can be synthesized in a few different ways. One method involves the reaction of 1,2-oxazole-4-carboxylic acid with tert-butyl bromoacetate, followed by a reaction with 3-pyrrolidinol. This yields an intermediate product, which is then treated with a base such as sodium hydroxide to form 3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,2-oxazole-4-carboxylic acid. Another method involves the reaction of 1,2-oxazole-4-carboxylic acid with tert-butyl bromoacetate, followed by a reaction with 3-pyrrolidinol and a catalyst such as palladium acetate. This yields an intermediate product, which is then treated with a base such as sodium hydroxide to form 3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,2-oxazole-4-carboxylic acid.

Scientific Research Applications

3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,2-oxazole-4-carboxylic acid has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis to form a variety of compounds. It has also been used as a catalyst for chemical reactions, and as a tool for investigating biochemical and physiological processes. 3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,2-oxazole-4-carboxylic acid has been used to study the mechanism of action of various enzymes and other proteins, as well as to study the effects of various drugs on the body.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,2-oxazole-4-carboxylic acid' involves the protection of the pyrrolidine nitrogen, followed by the synthesis of the oxazole ring and the deprotection of the pyrrolidine nitrogen. The carboxylic acid group is introduced in the final step.", "Starting Materials": [ "3-pyrrolidinecarboxylic acid", "tert-butyl chloroformate", "3-amino-5-methylisoxazole", "triethylamine", "dichloromethane", "diisopropylethylamine", "dimethylformamide", "hydrochloric acid", "sodium hydroxide", "ethyl acetate", "water" ], "Reaction": [ "Protection of pyrrolidine nitrogen: 3-pyrrolidinecarboxylic acid is treated with tert-butyl chloroformate and triethylamine in dichloromethane to form the tert-butoxycarbonyl (Boc) protected pyrrolidine derivative.", "Synthesis of oxazole ring: The Boc-protected pyrrolidine derivative is reacted with 3-amino-5-methylisoxazole in the presence of diisopropylethylamine and dimethylformamide to form the oxazole ring.", "Deprotection of pyrrolidine nitrogen: The Boc group is removed from the pyrrolidine nitrogen using hydrochloric acid in dichloromethane.", "Introduction of carboxylic acid group: The resulting amine is treated with sodium hydroxide and ethyl acetate to form the carboxylic acid group in the final step." ] }

CAS RN

2751610-30-5

Molecular Formula

C13H18N2O5

Molecular Weight

282.3

Purity

95

Origin of Product

United States

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